molecular formula C20H29N5O4 B11284254 N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B11284254
M. Wt: 403.5 g/mol
InChI Key: GMHFJLOCDJBRNO-UHFFFAOYSA-N
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Description

N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is a complex organic compound that features a morpholine ring, a pyridine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the reaction between a pyridine derivative and a morpholine derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Solvents: Toluene, ethyl acetate

    Catalysts: I2, TBHP

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or interacting with microbial cell walls to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
  • (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is unique due to its combination of a morpholine ring, a pyridine ring, and a pyrrolidinone moiety. This structural complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

InChI

InChI=1S/C20H29N5O4/c26-18-5-2-8-25(18)9-3-7-22-19(27)20(28)23-15-17(16-4-1-6-21-14-16)24-10-12-29-13-11-24/h1,4,6,14,17H,2-3,5,7-13,15H2,(H,22,27)(H,23,28)

InChI Key

GMHFJLOCDJBRNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCOCC3

Origin of Product

United States

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